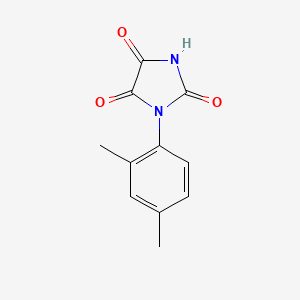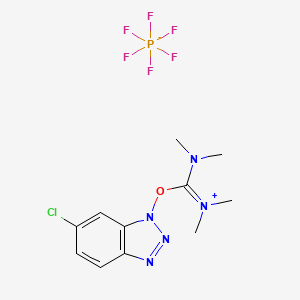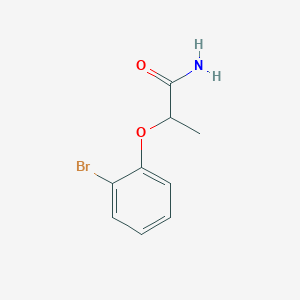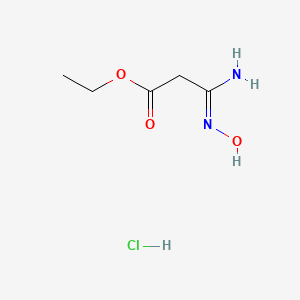![molecular formula C12H18Cl2N2O2S B1438466 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride CAS No. 1170490-96-6](/img/structure/B1438466.png)
1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride
Übersicht
Beschreibung
“1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride” is a product used for proteomics research . Its molecular formula is C12H18Cl2N2O2S .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H16ClNO3S .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
- Acaricidal Activity: Phenylpiperazine derivatives, including those related to 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine, have been synthesized and shown to exhibit significant acaricidal activity. This includes activity against various mites like Tetranychus urticae. These findings suggest potential applications in pest control and agricultural sciences (Suzuki et al., 2021).
Analytical and Chemical Studies
Kinetic Studies
The hydrolysis of related compounds, like 2-(4-phenyl-1-piperazinylmethyl)cyclohexanone hydrochloride, has been studied, contributing to a better understanding of chemical properties and reactions of similar compounds (Koshy & Mitchner, 1964).
Synthesis of Stable Isotope Labeled Compounds
Research has been conducted on the synthesis of stable isotope labeled and carbon-14 labeled compounds, such as (−)OSU-6162, which are similar in structure. This has applications in medicinal chemistry and drug development (Chaudhary & McGrath, 2000).
Antibacterial Properties
Studies on the antibacterial properties of methylsulfinyl and methylsulfonyl analogs of certain compounds show the potential for these derivatives in developing new antibacterial agents (Ekström, Ovesson, & Pring, 1975).
Electrochemical Applications
Research into iridium(III) complexes with sulfone-containing cyclometalating ligands, including derivatives similar to 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine, indicate applications in developing green-emitting materials for light-emitting electrochemical cells (Tordera et al., 2013).
Supramolecular Assemblies
The study of homopiperazine with organic acids in forming bi-component molecular solids highlights its potential in the field of crystallography and materials science (Du et al., 2019).
Biochemische Analyse
Biochemical Properties
1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been observed to inhibit certain enzymes, which can affect the biochemical pathways they are involved in . For instance, it may interact with cyclooxygenase (COX) enzymes, influencing the production of prostaglandins and other inflammatory mediators . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on COX enzymes suggests it may play a role in reducing inflammation and modulating immune responses. Additionally, its effects on gene expression could lead to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their activity . For example, its interaction with COX enzymes can inhibit their activity, reducing the production of pro-inflammatory mediators . This mechanism is essential for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, affecting cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s metabolism can affect its bioavailability and activity, influencing its therapeutic potential. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation in specific tissues can influence its activity and therapeutic effects. Understanding these processes is crucial for optimizing the compound’s delivery and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIKPIVMUXABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide](/img/structure/B1438385.png)










![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)

